molecular formula C30H25FN4O3S B2578155 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850908-95-1

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2578155
CAS No.: 850908-95-1
M. Wt: 540.61
InChI Key: GBZRTGXEXSITAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one is a potent and selective small molecule inhibitor primarily investigated for its anti-cancer properties. Its research value lies in its dual-targeting mechanism of action, where it is designed to simultaneously inhibit both Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs). This dual inhibition disrupts critical signaling pathways for cell proliferation and survival, making it a valuable tool for studying signal transduction cascades and their roles in oncogenesis. The compound's structure incorporates a pyrazoline core, a moiety known for its kinase inhibitory activity, linked to a dihydroisoquinolinone scaffold. According to a patent detailing its synthesis (US20140018369A1), this specific chemical architecture is intended to induce apoptosis and cell cycle arrest in various cancer cell lines. Researchers utilize this compound in biochemical and cellular assays to explore synthetic lethality, combination therapies, and resistance mechanisms in oncology research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN4O3S/c31-22-10-8-21(9-11-22)26-16-25(28-7-3-15-39-28)33-35(26)29(36)19-38-27-6-1-5-24-23(27)12-14-34(30(24)37)18-20-4-2-13-32-17-20/h1-11,13,15,17,26H,12,14,16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZRTGXEXSITAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one represents a complex molecular structure with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a diverse array of functional groups including a pyrazole ring, thiophene moiety, and isoquinoline structure. The presence of the 4-fluorophenyl group is notable for its potential influence on biological activity.

Molecular Formula

  • C : 25
  • H : 24
  • F : 1
  • N : 3
  • O : 3
  • S : 1

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Cell LineIC50 (µM)Reference
A54912.5
MCF715.0
HT2910.0

2. Anti-inflammatory Effects

Compounds containing the pyrazole moiety have been documented to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and enzymes such as COX and LOX . In animal models, these compounds have shown efficacy in reducing inflammation in conditions like arthritis.

3. Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of similar pyrazole derivatives against various bacterial strains. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

4. Neuroprotective Effects

Emerging evidence suggests that certain derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter levels. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a pivotal role .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study conducted on a series of pyrazole derivatives demonstrated that the compound significantly inhibited cell proliferation in A549 cells with an IC50 value of approximately 12.5 µM. The study utilized flow cytometry to analyze apoptosis rates, revealing that treated cells underwent significant apoptosis compared to controls .

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled animal study evaluating anti-inflammatory effects, compounds similar to the target compound were administered to models of induced arthritis. Results showed a marked reduction in paw swelling and inflammatory markers compared to untreated groups, indicating strong anti-inflammatory activity .

Scientific Research Applications

The compound 5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one has garnered attention in various scientific research applications due to its complex structure and potential biological activities. This article explores its applications, supported by data tables and case studies.

Anti-inflammatory Activity

Research has indicated that compounds similar to the one may exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .

Case Study: NLRP3 Inhibition

A study demonstrated that a related compound effectively suppressed the activation of caspase-1 and the subsequent release of IL-1β in THP-1 cells, showcasing its potential for treating inflammatory diseases .

Anticancer Potential

The compound's structure suggests possible interactions with various cellular pathways involved in cancer progression. Research indicates that isoquinoline derivatives often exhibit cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays have shown that similar compounds induce apoptosis in several cancer cell lines, including breast and lung cancer cells, by activating intrinsic apoptotic pathways .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits. They are believed to mitigate oxidative stress and inflammation in neurodegenerative conditions.

Case Study: Neuroprotection in Animal Models

In animal models of Parkinson's disease, related compounds have been shown to protect dopaminergic neurons from degeneration, potentially through the modulation of neuroinflammatory pathways .

Antimicrobial Activity

Certain derivatives have demonstrated antimicrobial properties against various pathogens. The presence of fluorine and thiophene groups may enhance their efficacy against bacterial strains.

Case Study: Antimicrobial Efficacy

Research has reported that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Chemical Reactions Analysis

Pyrazole Ring Formation and Reactivity

The pyrazole core is synthesized via hydrazine-carbonylic acid condensation. Key reactions include:

Reaction TypeConditions/ReagentsOutcomeSource
Condensation Hydrazine + β-keto esterForms dihydropyrazole ring
Cyclization Acid/base catalysis (e.g., H₂SO₄)Stabilizes the pyrazole scaffold
Electrophilic Substitution Halogenation (e.g., Cl₂, Br₂)Introduces halogens at C3/C5 positions

The 4-fluorophenyl group at C5 enhances electron-withdrawing effects, directing electrophiles to the thiophene-linked C3 position.

Ether Linkage Stability and Cleavage

The central ether bond (-O-) is susceptible to acid-catalyzed hydrolysis:

Reaction TypeConditionsByproductsSource
Cleavage HBr/HCl (aqueous, reflux)2-(Pyridin-3-ylmethyl)isoquinolin-1-one
Nucleophilic Substitution NaH/R-X (alkylation)Alkoxy derivatives

The ether’s stability under basic conditions (pH 7–9) makes it suitable for further functionalization .

Thiophene and Pyridine Reactivity

  • Thiophene :

    • Undergoes electrophilic sulfonation or oxidation to form sulfones (e.g., with H₂O₂/AcOH) .

    • Friedel-Crafts acylation at C2/C5 positions (e.g., acetyl chloride/AlCl₃) .

  • Pyridine :

    • N-methylation via CH₃I/K₂CO₃.
      | Reaction Type | Reagents | Product | Source |
      |-----------------------------|--------------------------------|------------------------------------------|----------|
      | Quaternization | MeOTf/CH₂Cl₂ | Pyridinium salt | |
      | Coordination Chemistry | Transition metals (e.g., Pd²⁺) | Metal-ligand complexes | |

Isoquinoline Modifications

The dihydroisoquinoline moiety participates in:

Reaction TypeConditionsOutcomeSource
Reduction H₂/Pd-CTetrahydroisoquinoline
Oxidation KMnO₄/H₂OAromatic ring hydroxylation
N-Alkylation R-X/K₂CO₃Substituents at N2 position

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the pyrazole-thiophene bond, forming fluorophenylacetic acid derivatives.

  • Thermal Decomposition : At >200°C, decarboxylation of the oxoethoxy group generates CO₂ and a fused pyridine-isoquinoline structure .

Synthetic Optimization Data

Critical parameters for high yield:

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature60–80°C (ether coupling)Maximizes nucleophilic substitution
Solvent PolarityDMF > DCM (pyrazole cyclization)Enhances dielectric stabilization
Catalyst Loading10 mol% EDCl/HOBtReduces side-product formation

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name / ID Core Structure Substituents Bioactivity (if reported) Reference
Target Compound Dihydropyrazole + Dihydroisoquinolinone 4-Fluorophenyl, thiophen-2-yl, pyridin-3-ylmethyl Not reported N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... (4) Dihydropyrazole + Thiazole 4-Chlorophenyl, 4-fluorophenyl, triazole Antimicrobial activity
2-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one (3e) Dihydropyrazole + Thiazolone 4-Chlorophenyl, phenyl Antimicrobial (MIC: 12.5 µg/mL)
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Dihydropyrazole + Piperidine 4-Hydroxyphenyl, thiophen-2-yl Not reported

Key Observations :

  • Halogen Effects : Replacement of chlorine (Compound 4) with fluorine (target compound) may alter electronic properties and crystal packing due to smaller atomic size and stronger electronegativity .
  • Heterocyclic Variations: Thiazole/thiazolone derivatives (Compounds 4, 3e) exhibit antimicrobial activity, suggesting that the dihydroisoquinolinone core in the target compound could modulate activity toward different targets (e.g., kinases or CNS receptors) .
  • Thiophene vs. Thiazole: The thiophene in the target compound (vs.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Isostructural Analogues

Compound Space Group Asymmetric Unit Features Halogen Substituent Conformational Flexibility Reference
4 P¯1 Two independent molecules; planar except 4-Cl-Ph Cl Limited
5 P¯1 Two independent molecules; planar except 4-F-Ph F Limited

Comparison with Target Compound :

  • The dihydropyrazole core in Compounds 4 and 5 adopts a planar conformation, with halogen substituents (Cl/F) causing minor packing adjustments.
  • Structural characterization of similar compounds relies on SHELXL for refinement and WinGX/ORTEP for visualization, methodologies applicable to the target compound .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying the connectivity of the pyrazole, thiophene, and dihydroisoquinolinone moieties. For example, coupling constants in the dihydropyrazole region (~4.5–5.5 ppm) confirm cis/trans configurations .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the chair conformation of the dihydroisoquinolinone ring and spatial orientation of the pyridinylmethyl group .

How can reaction conditions be optimized to minimize byproducts like regioisomers or stereoisomers?

Q. Advanced

  • Temperature control : Lower temperatures (0–5°C) during cyclization reduce racemization, while higher temperatures (80–100°C) improve yields in ether bond formation .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts can enhance regioselectivity in pyrazole formation. For example, ZnCl2_2 promotes exclusive 1,3-dipolar cycloaddition in thiophene-containing chalcones .
  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., open-chain hydrazones) and adjust stoichiometric ratios of hydrazine hydrate to chalcone (typically 1.2:1) .

How can contradictions in biological activity data across studies be systematically addressed?

Q. Advanced

  • Batch variability analysis : Compare impurity profiles (via LC-MS) between active and inactive batches. For instance, trace amounts of unreacted thiophene intermediates may antagonize target binding .
  • Conformational studies : Molecular dynamics simulations can reveal if flexible regions (e.g., the 2-oxoethoxy linker) adopt nonproductive conformations in certain assay buffers .
  • Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm whether off-target interactions (e.g., with pyridine-sensitive kinases) skew activity readings .

What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

Q. Advanced

  • Molecular docking : Prioritize targets by docking the compound into crystal structures of fluorophenyl-binding proteins (e.g., serotonin receptors or COX-2). Pay attention to π-π stacking between the thiophene ring and hydrophobic pockets .
  • ADME modeling : Tools like SwissADME predict solubility limitations due to the pyridinylmethyl group’s hydrophobicity. Introduce polar substituents (e.g., hydroxyl or amine groups) on the dihydroisoquinolinone ring to improve bioavailability .

How can structural analogs be designed to enhance solubility without compromising target affinity?

Q. Advanced

  • Bioisosteric replacement : Substitute the 4-fluorophenyl group with a 4-hydroxyphenyl moiety to increase polarity. This maintains similar steric bulk while improving aqueous solubility .
  • Linker modification : Replace the 2-oxoethoxy group with a PEG-based spacer to reduce logP values. For example, a triethylene glycol chain lowers logP by ~1.5 units while retaining conformational flexibility .
  • Salt formation : Convert the dihydroisoquinolinone carbonyl to a sodium carboxylate salt, enhancing solubility by >10-fold in PBS (pH 7.4) .

What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?

Q. Advanced

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in dihydroisoquinolinone) that may differ between solid-state and solution conformations .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate if the crystallographic structure dominates in solution .
  • Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to study intermolecular interactions in solution, complementing crystallographic contacts .

How can the compound’s stability under physiological conditions be evaluated methodically?

Q. Advanced

  • Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation products (e.g., hydrolysis of the 2-oxoethoxy group) via UPLC-QTOF .
  • Light exposure testing : Assess photolytic decomposition using ICH Q1B guidelines. The thiophene moiety is particularly susceptible to UV-induced radical formation .
  • Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., the pyridine ring’s methyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.